molecular formula C27H21ClF5N7O3S B560597 Mgat2-IN-1

Mgat2-IN-1

Cat. No.: B560597
M. Wt: 654.0 g/mol
InChI Key: VSZRYLHBOKTNBO-UHFFFAOYSA-N
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Description

TP-020, also known as MGAT2-IN-1, is an orally active inhibitor of monoacylglycerol acyltransferase 2 (MGAT2). This enzyme plays a crucial role in the metabolism of dietary fats. TP-020 has shown significant potential in the treatment of metabolic disorders such as hyperlipidemia, obesity, and diabetes by altering intestinal fat utilization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TP-020 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of TP-020 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

TP-020 undergoes several types of chemical reactions, including:

    Oxidation: TP-020 can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: TP-020 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of TP-020 .

Scientific Research Applications

TP-020 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of MGAT2 in lipid metabolism.

    Biology: Helps in understanding the biological pathways involved in fat absorption and utilization.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as hyperlipidemia, obesity, and diabetes.

    Industry: Used in the development of new drugs targeting metabolic pathways.

Mechanism of Action

TP-020 exerts its effects by inhibiting the activity of monoacylglycerol acyltransferase 2 (MGAT2). This enzyme is responsible for the re-esterification of monoacylglycerol to diacylglycerol, a key step in the synthesis of triglycerides. By inhibiting MGAT2, TP-020 reduces the synthesis of triglycerides, leading to decreased fat absorption and improved lipid profiles. The molecular targets and pathways involved include the inhibition of MGAT2-dependent triglyceride and diacylglycerol resynthesis .

Comparison with Similar Compounds

Similar Compounds

    MGAT2-IN-2: Another inhibitor of MGAT2 with similar properties but different chemical structure.

    MGAT2-IN-3: A potent MGAT2 inhibitor with higher selectivity and potency.

Uniqueness of TP-020

TP-020 is unique due to its high potency and selectivity for MGAT2. It has shown significant efficacy in preclinical studies, demonstrating its potential as a therapeutic agent for metabolic disorders. Compared to other similar compounds, TP-020 has a well-characterized mechanism of action and favorable pharmacokinetic properties .

Properties

IUPAC Name

N-(4-chloro-2,6-difluorophenyl)-1-[5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]pyrimidin-2-yl]-7-(2-oxopyrrolidin-1-yl)-2,3-dihydroindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClF5N7O3S/c1-38-20(11-22(36-38)27(31,32)33)15-12-34-26(35-13-15)40-6-4-14-7-17(10-21(25(14)40)39-5-2-3-23(39)41)44(42,43)37-24-18(29)8-16(28)9-19(24)30/h7-13,37H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZRYLHBOKTNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CN=C(N=C2)N3CCC4=C3C(=CC(=C4)S(=O)(=O)NC5=C(C=C(C=C5F)Cl)F)N6CCCC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClF5N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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